

Step-by-step guide to Sanger's method for peptide sequencing

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Compound of Interest

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Application Notes and Protocols for Peptide Sequencing

A Guide for Researchers, Scientists, and Drug Development Professionals

While often associated with DNA sequencing, the foundational work of Frederick Sanger was pivotal in the realm of protein chemistry, earning him his first Nobel Prize in 1958 for his work on the structure of proteins, particularly that of insulin.^[1] It is a common misconception that Sanger developed a direct step-by-step method for sequencing entire peptides. The method for sequential removal of amino acids from the N-terminus is known as Edman degradation.^{[2][3]} ^[4] Sanger's key contribution to peptide analysis was the development of a method to identify the N-terminal amino acid of a polypeptide chain using **1-fluoro-2,4-dinitrobenzene** (FDNB), now known as Sanger's reagent.^{[1][5]} This N-terminal analysis, when combined with fragmentation strategies, allowed for the complete sequencing of proteins like insulin.^{[1][2]}

This document provides a detailed guide on both Sanger's method for N-terminal amino acid identification and the Edman degradation method for sequential peptide sequencing.

Part 1: N-Terminal Amino Acid Identification using Sanger's Reagent

Application Notes

Sanger's method is a chemical technique designed to identify the N-terminal amino acid of a protein or peptide.^[1] The core principle involves labeling the free α -amino group at the N-terminus with Sanger's reagent (FDNB).^[1] This reaction forms a stable dinitrophenyl (DNP) derivative of the N-terminal amino acid.^{[5][6]} Subsequent acid hydrolysis breaks all the peptide bonds, releasing the individual amino acids. Because the DNP-amino acid derivative is stable to acid hydrolysis, it can be isolated and identified, typically by chromatography.^{[1][5]} This method was instrumental in providing the first definitive proof that a protein has a precisely defined amino acid sequence.^[1]

Key Reagent: 2,4-dinitrofluorobenzene (DNFB)

DNFB, or Sanger's reagent, is highly reactive towards nucleophilic groups, especially the primary amino group at the N-terminus of a peptide, under mild alkaline conditions.^{[1][6]} The fluorine atom is a good leaving group, facilitating nucleophilic aromatic substitution.^[1]

Experimental Protocol: N-Terminal Identification of a Peptide

This protocol outlines the steps for identifying the N-terminal amino acid of a peptide using Sanger's reagent.

1. Labeling the N-terminal Amino Acid:

- Dissolve the peptide sample and an equimolar amount of sodium bicarbonate in water to create a slightly alkaline solution (pH ~8-9).
- Prepare a solution of Sanger's reagent (DNFB) in ethanol.
- Mix the peptide solution with the DNFB solution and allow the reaction to proceed at room temperature for approximately 2 hours with gentle stirring.^[5] The N-terminal amino group of the peptide will react with DNFB to form a DNP-peptide.

2. Precipitation and Washing of the DNP-Peptide:

- The resulting DNP-peptide is typically insoluble and will precipitate out of the solution as a yellow powder.^[5]

- Centrifuge the mixture to pellet the DNP-peptide.
- Wash the precipitate sequentially with water, ethanol, and finally ether to remove any unreacted DNFB and other impurities.[\[5\]](#)
- Air-dry the purified DNP-peptide.

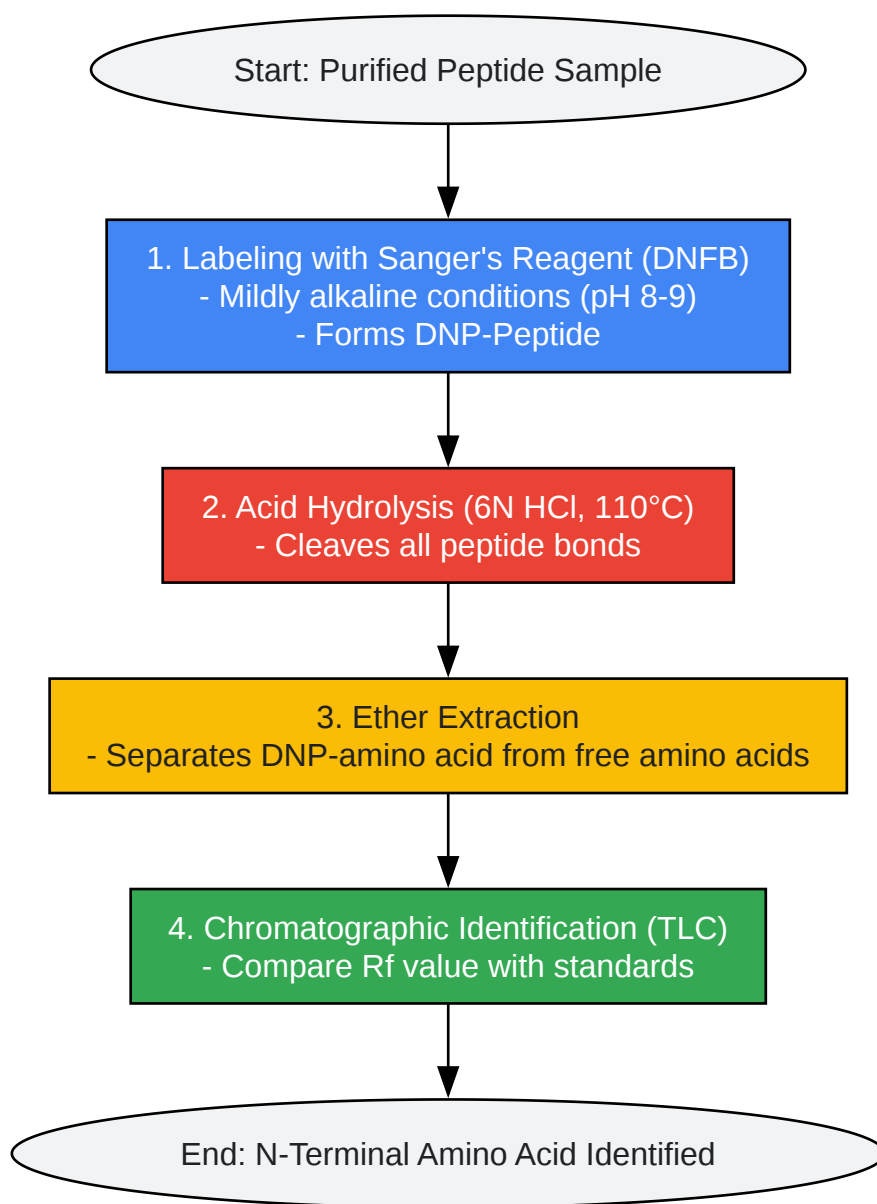
3. Hydrolysis of the DNP-Peptide:

- Resuspend the dried DNP-peptide in 6N hydrochloric acid (HCl).
- Heat the mixture at 110°C for 12-24 hours in a sealed tube to completely hydrolyze all peptide bonds. This will yield a mixture of free amino acids and the DNP-derivative of the N-terminal amino acid.

4. Identification of the DNP-Amino Acid:

- Extract the DNP-amino acid from the hydrolysate using an organic solvent such as ether. The DNP-amino acid is soluble in the organic phase, while the free amino acids remain in the aqueous phase.
- Identify the DNP-amino acid by chromatography, typically thin-layer chromatography (TLC) or paper chromatography.
- Run the extracted DNP-amino acid alongside standard DNP-amino acid derivatives on the chromatogram.
- The identity of the N-terminal amino acid is determined by comparing the R_f value of the unknown DNP-amino acid with that of the standards.

Logical Workflow for N-Terminal Identification using Sanger's Reagent



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Caption: Workflow for N-terminal amino acid identification.

Part 2: Sequential Peptide Sequencing by Edman Degradation

Application Notes

The Edman degradation method, developed by Pehr Edman, is the true step-by-step method for peptide sequencing.^{[2][3]} This chemical method sequentially removes one amino acid at a

time from the N-terminus of a peptide.[7] The process involves a three-stage cyclical reaction: coupling, cleavage, and conversion.[3] In each cycle, the N-terminal amino acid is derivatized, cleaved off, and converted into a stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography.[8] This method allows for the determination of extended sequences of peptides, typically up to 30-50 residues.[8]

Experimental Protocol: Edman Degradation

Cycle 1:

1. Coupling Reaction:

- The peptide is reacted with phenylisothiocyanate (PITC), also known as Edman's reagent, under mildly alkaline conditions (e.g., pH 9.0).[3]
- The PITC couples with the free N-terminal amino group to form a phenylthiocarbamyl (PTC)-peptide derivative.[3]

2. Cleavage Reaction:

- The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). [3]
- This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide chain intact but one residue shorter.

3. Conversion Reaction:

- The unstable ATZ-amino acid is extracted and treated with a weaker aqueous acid.
- This converts the ATZ-amino acid into a more stable phenylthiohydantoin (PTH)-amino acid derivative.[3]

4. Identification:

- The PTH-amino acid is identified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry by comparing its retention time or mass with

known standards.

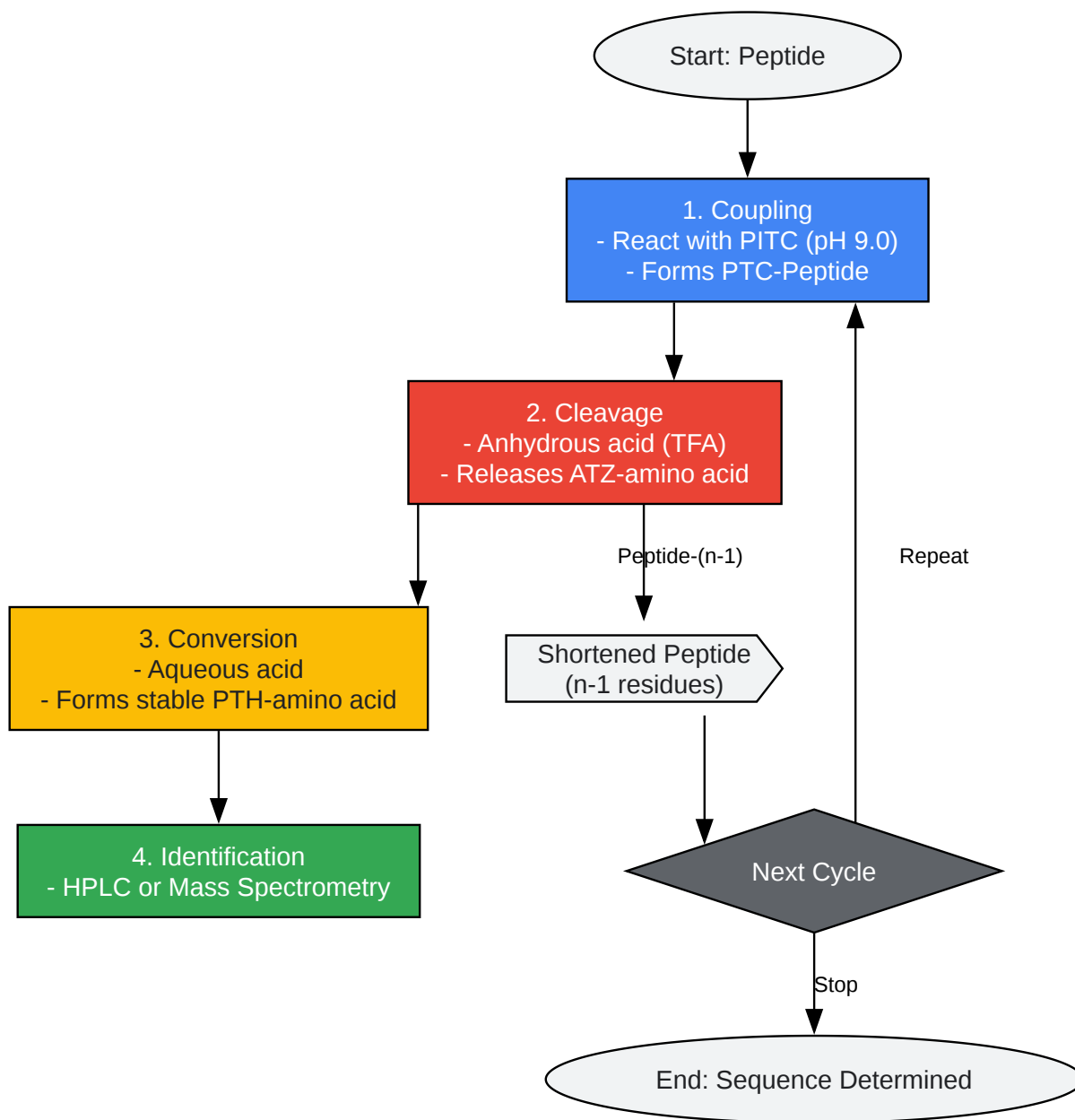
Subsequent Cycles:

- The shortened peptide (from step 2) is subjected to the next cycle of Edman degradation (coupling, cleavage, conversion, and identification) to determine the second amino acid in the original sequence.
- This process is repeated for each subsequent amino acid until the entire sequence is determined or the signal becomes too weak to detect.

Quantitative Data Summary

Parameter	Edman Degradation	Sanger's N-Terminal Analysis
Objective	Sequential amino acid sequencing	Identification of N-terminal amino acid only
Typical Sequence Length	30-50 amino acid residues[8]	1 amino acid residue
Cycle Time	Historically hours, now automated to ~20-60 minutes per cycle[2]	Several hours to days for the entire process
Sample Requirement	Picomole to nanomole range	Nanomole range
Key Reagent	Phenylisothiocyanate (PITC)	1-fluoro-2,4-dinitrobenzene (DNFB)
Detection Method	HPLC, Mass Spectrometry	Chromatography (TLC, Paper)

Experimental Workflow for Edman Degradation



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Caption: Cyclical workflow of the Edman degradation method.

Historical Strategy for Sequencing Insulin

Sanger's complete sequencing of insulin was a monumental task that combined his N-terminal analysis with a fragmentation strategy.[1]

- Chain Separation: The A and B chains of insulin were separated.
- N-Terminal Analysis of Intact Chains: Sanger used his DNFB method to identify the N-terminal amino acids of the intact A and B chains.[1]
- Partial Hydrolysis/Enzymatic Digestion: The separated chains were broken down into smaller, overlapping peptide fragments using partial acid hydrolysis or enzymes like trypsin and chymotrypsin.[1]
- Fractionation of Peptides: The complex mixture of peptide fragments was meticulously separated using techniques like paper chromatography and electrophoresis.[1]
- N-Terminal Analysis of Fragments: The N-terminal amino acid of each purified fragment was identified using the DNFB method.[1]
- Sequence Reconstruction: By analyzing the sequences of the overlapping fragments, the entire sequence of the A and B chains could be painstakingly reconstructed. This process was like solving a complex jigsaw puzzle and took approximately 10 years to complete.[1]

This combination of N-terminal identification and peptide fragmentation laid the groundwork for modern proteomics and our understanding of the relationship between a protein's primary structure and its biological function.[1]

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